molecular formula C9H20ClN B1382190 3-Tert-butylpiperidine hydrochloride CAS No. 1795469-50-9

3-Tert-butylpiperidine hydrochloride

Cat. No.: B1382190
CAS No.: 1795469-50-9
M. Wt: 177.71 g/mol
InChI Key: VKVBXJBGTKRYIW-UHFFFAOYSA-N
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Description

3-Tert-butylpiperidine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is characterized by a six-membered ring containing five methylene bridges and one nitrogen atom. This compound is typically found as a white crystalline powder that is soluble in water and ethanol. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butylpiperidine hydrochloride generally involves the alkylation of piperidine with tert-butyl halides under basic conditions. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a strong base like sodium hydride or potassium tert-butoxide to facilitate the alkylation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid in an aqueous medium, followed by crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

3-Tert-butylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological disorders and cancer.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of 3-Tert-butylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

    Piperazine: A six-membered ring with two nitrogen atoms.

Uniqueness: 3-Tert-butylpiperidine hydrochloride is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties to the molecule. This makes it particularly useful in the synthesis of sterically hindered compounds and in applications where specific molecular interactions are required .

Properties

IUPAC Name

3-tert-butylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-9(2,3)8-5-4-6-10-7-8;/h8,10H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVBXJBGTKRYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795469-50-9
Record name 3-tert-butylpiperidine hydrochloride
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